molecular formula C29H22Cl2N2O B14672120 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one CAS No. 43121-54-6

1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one

Cat. No.: B14672120
CAS No.: 43121-54-6
M. Wt: 485.4 g/mol
InChI Key: ZRAMATLHYOTRKE-UHFFFAOYSA-N
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Description

1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a conjugated system with alternating double and single bonds, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one typically involves the condensation of 4-chloroaniline with benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-chlorophenyl)-1,4-pentadien-3-one: Similar structure but lacks the anilino groups.

    1,5-Bis(4-methoxyanilino)-2,4-diphenylpenta-1,4-dien-3-one: Contains methoxy groups instead of chloro groups.

Uniqueness

1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one is unique due to its specific combination of chloroanilino and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

43121-54-6

Molecular Formula

C29H22Cl2N2O

Molecular Weight

485.4 g/mol

IUPAC Name

1,5-bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one

InChI

InChI=1S/C29H22Cl2N2O/c30-23-11-15-25(16-12-23)32-19-27(21-7-3-1-4-8-21)29(34)28(22-9-5-2-6-10-22)20-33-26-17-13-24(31)14-18-26/h1-20,32-33H

InChI Key

ZRAMATLHYOTRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)C(=CNC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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